molecular formula C8H9NO2S B1386968 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide CAS No. 51956-02-6

5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide

Cat. No.: B1386968
CAS No.: 51956-02-6
M. Wt: 183.23 g/mol
InChI Key: MUJRANWRSSQSBC-UHFFFAOYSA-N
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Description

5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide is a chemical compound known for its unique structure and versatile applications It is characterized by the presence of an amino group attached to a benzothiophene ring, which is further substituted with a dione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with maleic anhydride, followed by cyclization to form the benzothiophene ring. The reaction conditions often include the use of solvents like toluene and catalysts such as p-toluenesulfonic acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the dione group to diols using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the benzothiophene ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide is unique due to its benzothiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific interactions with biological targets or in the synthesis of specialized materials .

Properties

IUPAC Name

1,1-dioxo-2,3-dihydro-1-benzothiophen-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c9-7-1-2-8-6(5-7)3-4-12(8,10)11/h1-2,5H,3-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUJRANWRSSQSBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C2=C1C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70657484
Record name 5-Amino-2,3-dihydro-1H-1-benzothiophene-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51956-02-6
Record name 5-Amino-2,3-dihydro-1H-1-benzothiophene-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-1-benzothiophen-5-amine 1,1-dioxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Palladium on carbon (25 mg) was placed under an inert atmosphere and suspended in 1:1 v/v EtOH/THF (10 mL). A solution of 5-nitrobenzo[b]thiophene 1,1-dioxide (250 mg, 1.18 mmol) in EtOH/THF (1:1) was then added, and the reaction mixture placed under H2 atmosphere (1 Atm pressure) and stirred at RT for 3 h. Reaction is filtered through a Celite pad and washed well with MeOH to obtain the title compound (200 mg, 92%) as a brown solid: TLC (10% MeOH/DCM w/5% NH4OH), Rf=0.40; LC MS m/z 184.1 (MH+).
Quantity
250 mg
Type
reactant
Reaction Step One
Name
EtOH THF
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
25 mg
Type
catalyst
Reaction Step Two
Name
EtOH THF
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide
Reactant of Route 2
5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide
Reactant of Route 3
5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide
Reactant of Route 4
5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide
Reactant of Route 5
5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide
Reactant of Route 6
5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide

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